molecular formula C10H18N2OS B020411 2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran CAS No. 66356-53-4

2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran

Cat. No. B020411
CAS RN: 66356-53-4
M. Wt: 214.33 g/mol
InChI Key: JFGCGQJHMUYGLU-UHFFFAOYSA-N
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Description

2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran is a chemical compound of interest due to its potential applications in various fields of chemistry and materials science. This compound, part of the broader class of furan derivatives, is studied for its unique structural and chemical properties.

Synthesis Analysis

The synthesis of furan derivatives often involves strategies like formal [2+2] cycloaddition-retroelectrocyclization, hydrosilylation reactions, and other catalytic methods to introduce functional groups and complex substituents. For example, the synthesis of 2-aminofuran derivatives can be achieved through a formal [2+2] cycloaddition-retroelectrocyclization of 2-propyn-1-ols with tetracyanoethylene, followed by intramolecular nucleophilic addition, under mild conditions yielding the product through a simple purification procedure (Shoji et al., 2017).

Molecular Structure Analysis

The molecular structure of furan derivatives, including 2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran, is characterized by the presence of a furan ring substituted with various functional groups. Structural analysis often involves X-ray crystallography or NMR studies to determine the conformational flexibility and electronic effects influencing the compound's reactivity and interactions (Pyrih et al., 2023).

Chemical Reactions and Properties

Furan derivatives undergo various chemical reactions, including cycloadditions, nucleophilic additions, and tautomerisation. These reactions are pivotal in modifying the chemical structure for specific applications. The introduction of amino and dimethylamino groups, for instance, can significantly alter the compound's electronic properties and reactivity (Prajapati & Thakur, 2005).

Physical Properties Analysis

The physical properties of furan derivatives like 2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their application in material science and organic synthesis.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the compound's behavior in different chemical environments. For example, the basicity of the furan ring can affect its interaction with acids and bases, influencing the compound's suitability for specific reactions or applications (Mikhailenko et al., 1975).

Scientific Research Applications

  • Solid-Phase Peptide Synthesis : A study demonstrated that 2-methyltetrahydrofuran, a related compound, is a greener alternative for incorporating the first amino acids in solid-phase peptide synthesis, offering comparable results and a safer environment for human health (Al Musaimi et al., 2018).

  • Potential Antiradiation Drugs : Research on S-substituted derivatives of 2-aminoethanethiol hydrobromide, which shares a structural similarity, indicated their potential as antiradiation drugs (Johnston & Gallagher, 1961).

  • Virucidal Activity Against Herpes Simplex : A new drug, 5-amino-2-(dimethylaminoethyl)-benzo-[de]-isoquinolin-1.3-dione, showed virucidal activity against herpes simplex type 2 (HSV-2), highlighting the medical potential of related compounds (GARCIA GANCEDO et al., 2005).

  • Cytotoxicity Studies : New compounds with unique structures, including aminopropyl dimethylsilyl substituted furans, exhibited cytotoxic effects, underscoring the importance of furan derivatives in medical research (Ignatovich et al., 2013).

  • Biorefinery Applications : The reduction of biomass-derived furanic compounds with hydrogen can produce useful products like cyclopentanone, 1,5-pentanediol, and 1,6-hexanediol, with potential for biorefinery applications (Nakagawa et al., 2013).

  • Detection of Amino Acids and Serotonin in Nervous Tissue : Dansyl-Cl, a derivative, is used for detecting amino acids and serotonin in nervous tissue, useful in biological research (Leonard & Osborne, 1975).

  • Basicity in Mono- and Dimethine Dyes : The heterocyclic rings of 2-dimethylamino-5-formylfurans, -thiophenes, and -selenophenes, including 2-dimethylamino-5-furan, are highly basic, important for dye chemistry (Mikhailenko et al., 1975).

  • Oligoribonucleotide Synthesis : Dimethylaminomethylene-protected purine H-phosphonates enable the synthesis of biochemically active oligoribonucleotides, important for molecular biology (Ott et al., 1994).

  • Potential as an Anti-Cancer Drug : A heterocyclic azo-Schiff base dye, derived from related compounds, has shown potential as an anti-cancer drug, particularly against human breast cancer cell lines (Al-adilee & Hasan, 2021).

  • Antitumor Activity : 5-Substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide demonstrated in vivo antitumor activity, with a broad spectrum of action due to their predominantly monocation form (Denny et al., 1987).

properties

IUPAC Name

2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2OS/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11/h3-4H,5-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGCGQJHMUYGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216580
Record name 5-((2-Aminoethyl)thiomethyl)-N,N-dimethyl-2-furanmethanamine
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Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran

CAS RN

66356-53-4
Record name 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine
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Record name 5-((2-Aminoethyl)thiomethyl)-N,N-dimethyl-2-furanmethanamine
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Record name 5-((2-Aminoethyl)thiomethyl)-N,N-dimethyl-2-furanmethanamine
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Record name 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furfurylamine
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Record name 5-(((2-AMINOETHYL)THIO)METHYL)-N,N-DIMETHYL-2-FURANMETHANAMINE
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Synthesis routes and methods I

Procedure details

5-(Dimethylamino)methyl-2-furanmethanol (15.5 g) was added dropwise to a stirred, ice-cold solution of cysteamine hydrochloride (11.36 g) in concentrated hydrochloric acid (40 ml). After standing at 0° for 18 hr, excess anhydrous sodium carbonate was added and the resultant solid extracted with diethyl ether. Removal of solvent followed by distillation of the residue gave 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (11.6 g) b.p. 104-106° (0.1 mm). Picrate salt m.p. 142-144°.
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Synthesis routes and methods II

Procedure details

Cysteamine hydrochloride (5.7 g; 0.05 mol) was dissolved in conc. hydrochloric acid (20 ml). Upon ice-cooling, 5-(dimethylamino)methyl-2-furanemethanol (7.75 g; 0.05 mol) was added. The reaction mixture was left to stand at 0° C. for 20 hours, added with a Na2CO3 excess, extracted with ether and filtered. The filtrate was evaporated to obtain an oily residue which after distillation in vacuo (p.e. 105°-107°; 0.1 mm) gave the pure product (6.0 g; 56% yield).
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Synthesis routes and methods III

Procedure details

In a mixture containing 38.5 g of an aqueous 36 wt% hydrochloric acid solution and 13.3 g of an aqueous 75 wt% cysteamine hydrochloride solution, 13.0 g of 5-(dimethylamino)methylfurfuryl alcohol was added dropwise and left reacting therein at 50° C. for 30 minutes. By gas chromatography, the yield of reaction of 2-[[[5-dimetylamino)methyl-2-furanyl]-methyl]thio]-ethane amine was found to be 89 mol% relative to 5-(dimethylamino)methylfurfuryl alcohol and the selectivity of the reaction to be 89 mol%. From the resultant reaction mixture in the presence of anhydrous sodium chloride added thereto in an excess amount, the product of the reaction was extracted with diethyl ether. The crude product was distilled under a vacuum to expel the solvent and isolate 14.3 g of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]-ethane amine (boiling at 134° C./1 mmHg).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran
Reactant of Route 2
2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran
Reactant of Route 3
2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran
Reactant of Route 4
2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran
Reactant of Route 5
Reactant of Route 5
2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran
Reactant of Route 6
2-(2-Aminoethylthiomethyl)-5-dimethylaminomethylfuran

Citations

For This Compound
1
Citations
M Jamrógiewicz, K Pieńkowska - TrAC Trends in Analytical Chemistry, 2019 - Elsevier
Pharmaceutical development is mostly focused on the research leading to approval of a new and viable active substance. However, there is a number of old generation compounds that …
Number of citations: 22 www.sciencedirect.com

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